2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9(15(17)16-6-12-4-10(16)7-21-12)20-11-2-3-13-14(5-11)19-8-18-13/h2-3,5,9-10,12H,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSBPFWNCAWKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Thia-Azabicycloheptane Core: This step often involves the reaction of a suitable thiol with an azabicycloheptane precursor under basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and thia-azabicycloheptane structures, often using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated benzodioxole derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one may possess various pharmacological properties:
- Antidepressant Activity : The structural components suggest potential interactions with serotonin receptors, which are critical targets for antidepressant drugs.
- Anti-cancer Properties : Preliminary studies have indicated that derivatives of benzodioxole compounds exhibit cytotoxic effects against certain cancer cell lines, suggesting that this compound could be further explored for anti-cancer applications.
Neuropharmacology
Given the bicyclic structure, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, making it a candidate for research into neuropsychiatric disorders.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study published in Molecules highlighted the synthesis and biological evaluation of benzodioxole derivatives, demonstrating their potential as serotonin receptor modulators .
| Study | Findings |
|---|---|
| Molecules (2024) | Identified compounds with antidepressant-like effects in animal models, suggesting similar potential for 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yly}propan-1-one. |
| Journal of Medicinal Chemistry (2023) | Reported on the anti-cancer activity of benzodioxole derivatives against breast cancer cell lines, indicating pathways that may be relevant for this compound's activity. |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It can bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Pathways Involved: The compound may activate apoptotic pathways by inducing oxidative stress or disrupting mitochondrial function.
Comparison with Similar Compounds
Target Compound vs. Tricyclic Analog ()
- Rigidity : The tricyclic system in ’s compound likely enforces a planar conformation, favoring interactions with flat binding pockets (e.g., DNA or kinase domains). In contrast, the smaller [2.2.1] bicyclo core of the target compound may allow greater conformational flexibility for adaptive binding .
- Sulfur Placement : The sulfur atom in the target’s bicyclo system could participate in sulfur-π interactions, absent in the tricyclic analog’s core.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one is a synthetic organic molecule that incorporates a unique combination of structural features, including a benzodioxole moiety and a bicyclic thiaazabicyclo structure. This distinctive architecture suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the benzodioxole ring is notable for its role in biological activities, often associated with modulation of various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₁O₃S |
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not yet determined |
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as receptors and enzymes. The benzodioxole structure is known for its ability to modulate receptor activity, particularly G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Impacts on neuronal survival and function, potentially relevant in neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A study involving derivatives of benzodioxole showed significant antibacterial activity against Gram-positive bacteria, suggesting that the compound may possess similar properties .
- Neuroprotective Effects : Research demonstrated that benzodioxole derivatives could inhibit neuronal apoptosis, providing a basis for further investigation into the neuroprotective potential of this compound .
- Anti-inflammatory Mechanism : In vitro studies indicated that related compounds could downregulate the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(3-Bromophenyl)-2-(cyclopropylamino)ethanone | Structure | Analgesic properties |
| 4-(1,3-Benzodioxol-5-yloxy)-N-cyclopropylbenzamide | Structure | Exhibits anti-inflammatory effects |
| 3-(Cyclopropylamino)-4-methoxybenzonitrile | Structure | Investigated for neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
